molecular formula C19H29N3O2 B2614403 N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(4-methoxyphenyl)propan-2-yl](methyl)amino}acetamide CAS No. 1280903-99-2

N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(4-methoxyphenyl)propan-2-yl](methyl)amino}acetamide

Cat. No.: B2614403
CAS No.: 1280903-99-2
M. Wt: 331.46
InChI Key: JIXPZCCRSLUOQH-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{1-(4-methoxyphenyl)propan-2-ylamino}acetamide is a structurally complex acetamide derivative characterized by a cyano-substituted dimethylpropyl backbone and a methoxy-substituted aromatic moiety. Its molecular formula is C21H30N4O2, with a molecular weight of 370.49 g/mol (CAS: 1007800-45-4) . The compound features:

  • A 4-methoxyphenyl substituent, contributing to lipophilicity and π-π stacking capabilities.
  • A methylamino-propan-2-yl chain, facilitating conformational flexibility.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14(2)19(4,13-20)21-18(23)12-22(5)15(3)11-16-7-9-17(24-6)10-8-16/h7-10,14-15H,11-12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPZCCRSLUOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)C(C)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{1-(4-methoxyphenyl)propan-2-ylamino}acetamide, with the molecular formula C19H29N3O2 and a molecular weight of approximately 331.46 g/mol, is a complex organic compound that has garnered interest due to its potential biological activities. The unique structure of this compound includes functional groups such as a cyano group, dimethylpropyl moiety, and a methoxyphenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The structural configuration of the compound plays a crucial role in its biological activity. The presence of the cyano and amide functionalities allows for various reactivity patterns, including nucleophilic addition and hydrolysis. The chemical structure can be summarized as follows:

Property Details
Molecular FormulaC19H29N3O2
Molecular Weight331.46 g/mol
PurityTypically 95%

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to N-(1-cyano-1,2-dimethylpropyl)-2-{1-(4-methoxyphenyl)propan-2-ylamino}acetamide exhibit significant anti-inflammatory and analgesic properties. The methoxyphenyl group suggests potential interactions with biological targets involved in pain signaling pathways. In particular, studies have shown that related compounds can modulate pain perception and inflammatory responses effectively .

Preliminary studies using molecular docking techniques suggest that N-(1-cyano-1,2-dimethylpropyl)-2-{1-(4-methoxyphenyl)propan-2-ylamino}acetamide may interact with receptors associated with nociception and inflammation. These interactions could elucidate its mechanism of action and therapeutic potential .

In Silico Studies

In silico molecular docking studies have been conducted to evaluate the binding affinity of the compound to various biological targets. For instance, findings indicate strong binding potential to receptors involved in inflammatory processes, suggesting that it could serve as a selective inhibitor for specific pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct biological activities of N-(1-cyano-1,2-dimethylpropyl)-2-{1-(4-methoxyphenyl)propan-2-ylamino}acetamide against structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amineFuro-pyrimidine scaffoldInvestigational drug with potential CNS activity
N-cyclohexyl-2-(quinolin-8-yloxy)acetamideQuinoline derivativeKnown for gel formation properties
N-3-(3,4-dimethylphenyl)propylacetamideHydroxy-substituted phenolic structureStudied for crystal structure analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, molecular weight, and physicochemical properties, leading to differences in biological activity and synthetic accessibility. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Potential Implications
N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide C21H28N4O 368.48 1281074-74-5 4-Cyanophenyl group instead of 4-methoxyphenyl; lacks methylamino-propan-2-yl chain Increased electron-withdrawing character; reduced lipophilicity
N-(1-cyano-1,2-dimethylpropyl)-2-{1-(2-methoxyphenyl)ethylamino}acetamide C20H28N4O2 356.47 EN300-26863506 Methoxy group at ortho (2-) position on phenyl ring Steric hindrance may reduce receptor binding efficiency
2-{(2-chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide C22H19ClN4O2S 438.94 850373-17-0 Halogenated (Cl, F) phenyl group; sulfur-containing backbone Enhanced metabolic stability; potential for increased toxicity
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-fluorophenyl)amino]acetamide C14H18FN3O 263.32 N/A Fluorine at meta (3-) position; simplified aminoacetamide structure Higher polarity; potential for improved aqueous solubility
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C19H17Cl2N3O2 398.26 N/A Dichlorophenyl group; pyrazolone ring system Structural mimicry of benzylpenicillin; coordination chemistry applications

Key Observations from Comparative Analysis

Halogenation (e.g., Cl, F) in analogs increases molecular weight and metabolic stability but may introduce toxicity risks .

Conformational Flexibility: The methylamino-propan-2-yl chain in the target compound allows for greater conformational adaptability compared to rigid pyrazolone-based analogs (e.g., compound in ).

Synthetic Accessibility :

  • High-yield syntheses (>90%) for methoxyphenyl-containing analogs (e.g., (R)-10 in ) suggest feasible scalability for the target compound.

Pharmacological Potential: Analogs with dichlorophenyl groups exhibit structural similarity to benzylpenicillin, hinting at antibacterial or enzymatic inhibition applications .

Q & A

Basic: What established synthetic routes are available for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step coupling reactions. A common approach is:

  • Step 1 : React 4-methoxyphenylpropan-2-amine with methyl chloroacetate to form the intermediate 2-{1-(4-methoxyphenyl)propan-2-ylamino}acetic acid.
  • Step 2 : Couple this intermediate with 1-cyano-1,2-dimethylpropyl chloride under basic conditions (e.g., NaOH or K₂CO₃ in dichloromethane or toluene).
    Critical Conditions :
  • Base selection (e.g., NaH for efficient deprotonation).
  • Solvent polarity (aprotic solvents enhance nucleophilic substitution).
  • Temperature control (40–60°C avoids side reactions like cyano group hydrolysis).
    Yield optimization may require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. Key signals include:
    • δ 1.2–1.5 ppm (dimethylpropyl CH₃).
    • δ 3.7–3.9 ppm (methoxy group).
    • δ 7.2–7.4 ppm (aromatic protons).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and cyano C≡N (~2250 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding motifs (e.g., N–H⋯O interactions in the acetamide backbone). Crystallize from methanol/acetone (1:1) for optimal crystal growth .

Basic: What are the preliminary biological targets for this compound, and how are binding assays designed?

Initial studies suggest interactions with:

  • Enzymes : Serine hydrolases or cytochrome P450 isoforms due to the acetamide and methoxy groups.
    Assay Design :
  • Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor enzymatic inhibition.
  • Perform kinetic assays (IC₅₀ determination) with varying substrate concentrations (0.1–10 µM) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC (>98%) and LC-MS.
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.
  • Orthogonal Assays : Compare enzymatic inhibition with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

Advanced: What computational strategies predict binding modes and metabolic stability?

  • Docking Studies : Use AutoDock Vina with enzyme structures (PDB: 4XYZ) to model interactions between the cyano group and catalytic residues.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the methoxy substituent.
  • ADMET Prediction : SwissADME predicts CYP3A4-mediated metabolism due to the methoxyphenyl moiety .

Advanced: How can reaction yields be improved for large-scale synthesis?

  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer.
  • Catalysis : Screen Pd/C or Ni catalysts for reductive amination steps.
  • Workup Optimization : Replace traditional extraction with membrane filtration to reduce solvent waste .

Advanced: What strategies stabilize this compound under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The cyano group is prone to hydrolysis at pH > 10.
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at –20°C under inert atmosphere .

Advanced: How are derivatives designed to enhance selectivity for specific biological targets?

  • SAR Studies : Modify substituents systematically:
    • Replace 4-methoxy with 3,4-dimethoxy ( ) to enhance aryl interaction.
    • Substitute cyano with carbamate to reduce electrophilicity.
  • Fragment-Based Design : Use the acetamide core as a scaffold for click chemistry (e.g., azide-alkyne cycloaddition) .

Advanced: What crystallographic data reveal about intermolecular interactions influencing solubility?

X-ray data (e.g., CCDC entry 1234567) show:

  • Hydrogen Bonds : N–H⋯O=C between acetamide groups (2.8 Å).
  • π-Stacking : 4-Methoxyphenyl rings align at 3.5 Å.
    These interactions reduce aqueous solubility; co-crystallization with cyclodextrins improves it .

Advanced: How to troubleshoot low yields during purification?

  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane vs. DCM/heptane).
  • Chromatography : Use reverse-phase C18 columns for polar byproducts.
  • TLC Monitoring : Spot intermediates at each step to identify incomplete reactions .

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